![molecular formula C14H17N5OS B5586769 N-[(2-ethoxypyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5586769.png)
N-[(2-ethoxypyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine
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Overview
Description
N-[(2-ethoxypyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine belongs to a class of compounds known for their complex heterocyclic structures. These compounds are often studied for their potential in various applications due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of similar heterocyclic compounds involves multiple steps, including condensation and cyclization reactions. For example, the synthesis of 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine derivatives has been achieved through the condensation of benzo[d]thiazol-2-yl derivatives with different aromatic amines (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Molecular Structure Analysis
The molecular structure of related compounds often features significant twisting between different rings in the molecule. Crystallographic analysis is crucial for understanding the geometric parameters and the spatial arrangement of atoms in these molecules. For instance, pyrazole derivatives have been studied, revealing specific angles and plans formed by different groups within the molecule (Titi et al., 2020).
Chemical Reactions and Properties
Compounds in this category react with various amines, leading to the formation of new derivatives. The reaction pathways can be complex, often involving intermediates and side products. For instance, the reaction of pyrazolo derivatives with amines has been documented to form a range of new chemical structures (Makarov et al., 2003).
properties
IUPAC Name |
N-[(2-ethoxypyridin-3-yl)methyl]-1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-4-20-13-10(6-5-7-15-13)8-16-14-17-12-11(21-14)9(2)18-19(12)3/h5-7H,4,8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUANOXGMRPMFBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)CNC2=NC3=C(S2)C(=NN3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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